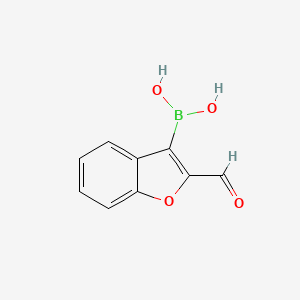

2-Formylbenzofuran-3-ylboronic acid

Description

Properties

Molecular Formula |

C9H7BO4 |

|---|---|

Molecular Weight |

189.96 g/mol |

IUPAC Name |

(2-formyl-1-benzofuran-3-yl)boronic acid |

InChI |

InChI=1S/C9H7BO4/c11-5-8-9(10(12)13)6-3-1-2-4-7(6)14-8/h1-5,12-13H |

InChI Key |

UJWCAIVPWFGMIF-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(OC2=CC=CC=C12)C=O)(O)O |

Origin of Product |

United States |

Chemical Profile of 2 Formylbenzofuran 3 Ylboronic Acid

2-Formylbenzofuran-3-ylboronic acid is a highly functionalized derivative of benzofuran (B130515). Its specific substitution pattern, featuring a formyl group at the 2-position and a boronic acid at the 3-position, makes it a specialized and non-commercially available intermediate that must be prepared as needed for specific synthetic targets.

| Property | Data |

| IUPAC Name | (2-Formyl-1-benzofuran-3-yl)boronic acid |

| CAS Number | Not available |

| Molecular Formula | C₉H₇BO₄ |

| Molecular Weight | 190.0 g/mol |

| Structure |

Note: The molecular weight is calculated based on the molecular formula. The CAS number is not currently assigned in major chemical databases, reflecting the compound's status as a specialized research chemical.

Cross Coupling Reactivity of 2 Formylbenzofuran 3 Ylboronic Acid

Conjugate Addition Reactions

As of the latest available scientific literature, there are no documented instances of 2-Formylbenzofuran-3-ylboronic acid being utilized as a nucleophile in conjugate addition reactions, also known as Michael additions. Extensive searches of chemical databases and academic journals did not yield any specific examples or detailed research findings on the reactivity of this particular compound in 1,4-addition to α,β-unsaturated carbonyl compounds or other Michael acceptors.

While the conjugate addition of arylboronic acids is a well-established synthetic methodology, often catalyzed by transition metals like rhodium and palladium, the substrate scope can be influenced by the electronic and steric properties of the boronic acid. nih.govorganic-chemistry.orgnih.govrsc.orgorganic-chemistry.org The presence of a formyl group at the 2-position of the benzofuran (B130515) ring introduces specific electronic and potential coordinating properties that might influence its reactivity in such transformations. However, without experimental data, any discussion on its potential reactivity, whether in rhodium-catalyzed or palladium-catalyzed systems, would be purely speculative. organic-chemistry.orgbeilstein-journals.orgorganic-chemistry.org

General studies on the conjugate addition of other arylboronic acids have shown that the reaction is sensitive to the nature of the catalyst, ligands, and reaction conditions. nih.govrsc.orgorganic-chemistry.org For instance, rhodium-catalyzed additions often proceed under aqueous and basic conditions, while palladium-catalyzed versions have also been extensively developed. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.orgbeilstein-journals.org The lack of specific data for 2-Formylbenzofuran-3-ylboronic acid in this context prevents the creation of a data table with detailed research findings.

Further research would be required to explore and document the potential of 2-Formylbenzofuran-3-ylboronic acid in conjugate addition reactions, to determine optimal conditions, and to understand how the 2-formyl substituent affects its reactivity compared to other substituted benzofuran-3-ylboronic acids or simpler arylboronic acids.

Reactivity of the Formyl Moiety in 2 Formylbenzofuran 3 Ylboronic Acid

Condensation Reactions Involving the Aldehyde Group

The aldehyde group of 2-formylbenzofuran-3-ylboronic acid is highly susceptible to condensation reactions with various nucleophiles. libretexts.org The proximity of the boronic acid significantly influences these reactions, accelerating their rates and often stabilizing the resulting products through intramolecular coordination. nih.gov

A hallmark of the reactivity of ortho-formylarylboronic acids is their reaction with amine-containing nucleophiles to form iminoboronates. nih.govnih.gov In this reaction, the initial formation of an imine is followed by an intramolecular dative bond between the imine nitrogen and the Lewis acidic boron atom. This creates a stable five-membered heterocyclic ring structure. nih.gov This intramolecular coordination not only enhances the thermodynamic stability of the imine linkage compared to typical imines but also keeps the imine bond kinetically labile for hydrolysis, allowing for dynamic and reversible conjugation. nih.govnih.gov

The reaction with α-nucleophiles, such as hydrazides, alkoxyamines, and N-terminal cysteines, is particularly noteworthy. nih.govnih.govrsc.org For instance, the reaction of 2-formylphenylboronic acids (2-FPBA) with N-terminal cysteines proceeds rapidly at neutral pH to form a stable boronated thiazolidine. rsc.org This transformation involves the initial imine formation followed by the attack of the side-chain thiol onto the imine, which is activated by the boronic acid. nih.gov

| Nucleophile | Product with 2-FPBA Analogue | Key Features | Reference |

| Primary Amines (e.g., Lysine side chain) | Iminoboronate | Dynamic and reversible conjugation. nih.gov | nih.gov |

| Hydrazides / Alkoxyamines | Iminoboronate | Rapid formation, used in bioconjugation. nih.govnih.gov | nih.govnih.gov |

| N-terminal Cysteine | Thiazolidino boronate (TzB) | Highly rapid and selective, stable but reversible. nih.govrsc.org | nih.govrsc.org |

This table presents data for 2-formylphenylboronic acid (2-FPBA) as a close analogue for the reactivity of 2-formylbenzofuran-3-ylboronic acid.

The accelerated kinetics of the condensation reactions of ortho-formylarylboronic acids allow them to be classified as click-type reactions. These reactions are characterized by high efficiency, mild reaction conditions, and high selectivity. The boronic acid group in 2-formylbenzofuran-3-ylboronic acid is expected to facilitate extremely fast conjugation with certain nucleophiles. nih.govnih.gov

For example, the reaction of 2-FPBA and its derivatives with α-nucleophiles like phenylhydrazine (B124118) can achieve rate constants of 10² to 10³ M⁻¹ s⁻¹, which are comparable to the fastest known bioorthogonal reactions. nih.gov This rapid oxime/hydrazone formation is significantly faster than that of simple aldehydes, which often require catalysts and suffer from slow kinetics under physiological conditions. nih.govnih.gov This enhanced reactivity makes these compounds powerful tools for applications requiring rapid covalent bond formation, such as in protein labeling and bioconjugation. nih.gov

The boronic acid moiety plays a crucial role as a Lewis acid catalyst in the condensation reactions of the formyl group. nih.govrsc.org This catalytic activity manifests in several ways:

Activation of the Carbonyl Group: The Lewis acidic boron center can transiently interact with the carbonyl oxygen, increasing the electrophilicity of the aldehyde carbon and making it more susceptible to nucleophilic attack.

Stabilization of Intermediates: During the condensation process, the boronic acid can stabilize charged intermediates, such as the tetrahedral intermediate formed after nucleophilic attack on the aldehyde.

Intramolecular Catalysis and Product Stabilization: In the formation of iminoboronates, the boronic acid acts as an intramolecular catalyst. After the initial condensation to form an imine, the boron atom forms a dative bond with the imine nitrogen. nih.gov This intramolecular cyclization to form the iminoboronate is a key feature that both stabilizes the final product and activates the imine bond for hydrolysis, imparting a unique dynamic character to the linkage. nih.govnih.gov Studies on related phenylboronic acids show that this intramolecular assistance greatly accelerates the rate of addition-elimination chemistry at the carbonyl group. nih.gov The presence of electron-withdrawing groups on the aromatic ring can further enhance the Lewis acidity of the boron center, potentially accelerating these reactions. mdpi.com

Selective Chemical Transformations of the Formyl Group

While the primary reactivity of the formyl group involves condensation, other selective transformations are possible. The synthesis of 3-formylbenzofurans can be achieved through various routes, often involving the rearrangement of chalcone (B49325) precursors under specific acidic conditions. nih.govnih.govscispace.com For instance, treatment of a 2,3-dihydrobenzofuran (B1216630) intermediate with p-toluenesulfonic acid (p-TsOH) in a solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) ((CF₃)₂CHOH) can selectively yield a 3-formylbenzofuran. nih.govrsc.org

The formyl group in 2-formylbenzofuran-3-ylboronic acid could, in principle, undergo standard aldehyde transformations such as oxidation to a carboxylic acid or reduction to an alcohol. However, the choice of reagents would be critical to avoid unwanted reactions with the boronic acid group. For example, strong oxidizing agents might also oxidize the boronic acid.

Orthogonal Reactivity Considerations of Formyl and Boronic Acid Functionalities

The concept of orthogonal reactivity is central to the utility of 2-formylbenzofuran-3-ylboronic acid in complex chemical systems. rsc.org The formyl and boronic acid groups can exhibit distinct, non-interfering reactivities under different conditions, allowing for sequential or site-selective modifications.

The formyl group's primary orthogonal reaction is the rapid and selective condensation with α-nucleophiles like hydrazines or N-terminal cysteines to form stable iminoboronates, as detailed previously. nih.govrsc.org This reaction is highly chemoselective and can proceed in the presence of other biological functional groups. rsc.org

The boronic acid functionality, on the other hand, retains its own characteristic reactivity. It can participate in:

Suzuki-Miyaura Cross-Coupling: This allows for the formation of a new carbon-carbon bond at the 3-position of the benzofuran (B130515) ring, a reaction that would typically be incompatible with an unprotected aldehyde using other methods. nih.gov

Reversible Esterification: Boronic acids are known to react reversibly with 1,2- or 1,3-diols to form cyclic boronate esters. nih.govrsc.org This reactivity is orthogonal to the iminoboronate formation and can be used, for example, to detect or bind to specific carbohydrate structures.

This dual reactivity allows for a programmed, multi-step functionalization strategy. For example, one could first perform a Suzuki coupling at the boronic acid site and then use the formyl group for a subsequent bioconjugation reaction. rsc.orgnih.gov This exquisite control over reactivity makes 2-formylbenzofuran-3-ylboronic acid and its analogues valuable platforms for constructing complex bioconjugates and functional materials. rsc.org

Derivatization and Protected Forms of 2 Formylbenzofuran 3 Ylboronic Acid

Synthesis and Applications of Boronate Esters

Boronate esters are the most common derivatives of boronic acids, formed by the condensation reaction between the boronic acid and a diol. The choice of the diol is critical as it dictates the stability and reactivity of the resulting ester.

Pinacol (B44631) boronate esters, or Bpin esters, are widely used surrogates for boronic acids. Their formation helps to overcome issues related to the high polarity and challenging purification of free boronic acids. acs.org

Synthesis: The synthesis of the pinacol ester of 2-formylbenzofuran-3-ylboronic acid would typically involve the direct esterification of the boronic acid with pinacol. General methods often employ a dehydrating agent, such as magnesium sulfate, in a suitable solvent like diethyl ether or THF at room temperature. orgsyn.org Another common approach is the palladium-catalyzed borylation of a corresponding aryl halide (e.g., 3-bromo-2-formylbenzofuran) with bis(pinacolato)diboron (B136004) (B₂pin₂).

Enhanced Stability: Pinacol esters offer improved stability compared to the free boronic acid, making them easier to handle, purify by chromatography, and store. However, they are susceptible to hydrolysis, especially in the presence of water or on silica (B1680970) gel during chromatography, which can lead to premature deprotection. researchgate.netresearchgate.net The stability of pinacol esters can be influenced by electronic factors; electron-withdrawing groups on the aromatic ring, such as the formyl group in the target compound, can affect the rate of hydrolysis. rsc.org While widely used, the reversibility of their formation can be a drawback in multi-step synthesis where absolute stability is required. acs.orgresearchgate.net

| Derivative | General Synthesis | Key Stability Features | Deprotection Conditions |

|---|---|---|---|

| Pinacol Boronate Ester | Esterification with pinacol | Moderate stability; susceptible to hydrolysis. researchgate.net | Aqueous acid/base; often requires harsh conditions or oxidative cleavage. vt.edu |

| MIDA Boronate | Condensation with N-methyliminodiacetic acid (MIDA) | Exceptionally stable to air, moisture, chromatography, and harsh reagents (e.g., Jones oxidation). nih.govsigmaaldrich.com | Mild aqueous base (e.g., NaHCO₃ or NaOH) at room temperature. nih.govnih.gov |

| Potassium Organotrifluoroborate | Treatment of boronic acid/ester with KHF₂ | Highly stable to air and moisture; generally crystalline solids. bldpharm.comorgsyn.orgresearchgate.net | Used directly in coupling reactions, often with a base like Cs₂CO₃. nih.gov |

N-methyliminodiacetic acid (MIDA) boronates have emerged as a superior class of protected boronic acids, offering exceptional stability and unique reactivity profiles. bldpharm.comrsc.org

Synthesis and Stability: MIDA boronates are synthesized by the condensation of a boronic acid with N-methyliminodiacetic acid, often under dehydrating conditions. nih.gov These derivatives are typically free-flowing, crystalline solids that exhibit remarkable stability. They are stable to benchtop storage, air, moisture, and, crucially, silica gel chromatography. nih.govbldpharm.com This high degree of stability extends to a wide array of common synthetic reagents, including strong oxidants like Jones reagent, under which other boron derivatives like pinacol esters decompose. nih.govsigmaaldrich.com This robustness allows for extensive synthetic modifications on other parts of the molecule, such as the formyl group of 2-formylbenzofuran-3-ylboronic acid, while the boron moiety remains protected. nih.govnih.gov

Controlled Release and Applications: A key advantage of MIDA boronates is their ability to undergo "slow release" or controlled deprotection under specific, mild conditions. nih.gov While stable under anhydrous cross-coupling conditions, the MIDA ligand is readily cleaved at room temperature with mild aqueous base (e.g., 1M NaOH or even NaHCO₃). nih.govorganic-chemistry.org This releases the reactive sp²-hybridized boronic acid in situ, allowing it to participate in reactions like the Suzuki-Miyaura coupling. This feature is particularly valuable for notoriously unstable boronic acids (like many heteroaryl derivatives), as it minimizes decomposition by keeping the concentration of the free boronic acid low throughout the reaction. nih.govacs.org This strategy enables efficient iterative cross-coupling, a powerful tool for the assembly of complex molecules. bldpharm.com

Preparation and Synthetic Utility of Potassium Organotrifluoroborates

Potassium organotrifluoroborates (R-BF₃K) are another class of highly stable and versatile boronic acid surrogates.

Preparation: The conversion of 2-formylbenzofuran-3-ylboronic acid or its pinacol ester into the corresponding potassium trifluoroborate salt is generally straightforward. The most common method involves treating the boronic acid or ester with an aqueous solution of potassium hydrogen difluoride (KHF₂). bldpharm.comorganic-chemistry.orgnih.gov The resulting trifluoroborate salts are typically crystalline, air-stable, and moisture-stable solids that are easy to handle and can be stored for extended periods without degradation. orgsyn.orgresearchgate.net

Synthetic Utility: Potassium organotrifluoroborates are excellent nucleophilic partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. bldpharm.comnih.gov They are often more reactive than the corresponding boronic acids under certain conditions and can be used to couple with a wide range of aryl and heteroaryl halides. nih.govthieme-connect.comconsensus.app Their stability allows for the manipulation of other functional groups within the molecule while preserving the carbon-boron bond, which can then be utilized in a subsequent coupling step. bldpharm.com The use of bases like cesium carbonate in aqueous or mixed solvent systems typically facilitates the transmetalation step in the catalytic cycle. nih.gov

Advanced Derivatization Strategies for Synthetic Manipulation

The presence of the formyl group on the benzofuran (B130515) ring, combined with a stable boronate protecting group like MIDA, opens avenues for advanced synthetic transformations. These strategies allow for the elaboration of the aldehyde into more complex functionalities before utilizing the boron moiety for cross-coupling.

Derivatization of the Formyl Group:

Wittig Olefination: The aldehyde can be converted into an alkene via the Wittig reaction. libretexts.orglibretexts.org This reaction involves treating the aldehyde with a phosphonium (B103445) ylide (Wittig reagent) and is compatible with a wide range of functional groups, including ethers and aromatic rings, making it suitable for a protected 2-formylbenzofuran-3-ylboronate. organic-chemistry.orglumenlearning.com This allows for the introduction of vinyl groups and subsequent transformations.

Reductive Amination: This powerful reaction converts the aldehyde into an amine. The process typically involves the formation of an imine by reacting the aldehyde with a primary or secondary amine, followed by reduction with a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comorganic-chemistry.org This can be performed as a one-pot procedure and provides access to a diverse range of substituted amines. youtube.com The exceptional stability of MIDA boronates would be highly advantageous for this transformation.

Mechanistic and Computational Investigations of 2 Formylbenzofuran 3 Ylboronic Acid Reactivity

Theoretical Studies on Boronic Acid Structure and Reactivity Profiles

Currently, there are no specific theoretical studies, such as those employing Density Functional Theory (DFT), reported in the peer-reviewed literature for 2-Formylbenzofuran-3-ylboronic acid. Such studies would be invaluable for understanding the molecule's electronic structure, conformational preferences, and the energetic barriers of potential reaction pathways.

Density Functional Theory (DFT) Applications for Reaction Pathways

DFT calculations are a powerful tool for predicting the geometries of transition states and intermediates, thus elucidating the step-by-step mechanisms of chemical reactions. For 2-Formylbenzofuran-3-ylboronic acid, DFT could be applied to model its participation in reactions such as Suzuki-Miyaura cross-coupling, oxidation, or reduction, providing insights into the preferred reaction channels and the influence of the formyl group on the reactivity of the boronic acid moiety, and vice versa. However, no such computational studies have been published.

Elucidation of Catalytic Cycles in Cross-Coupling Processes

The boronic acid group suggests that 2-Formylbenzofuran-3-ylboronic acid is a likely candidate for transition-metal-catalyzed cross-coupling reactions. The elucidation of the catalytic cycle for this specific substrate would involve identifying the key steps of oxidative addition, transmetalation, and reductive elimination. The presence of the ortho-formyl group could lead to unique reactivity or catalyst-substrate interactions, potentially influencing the efficiency and selectivity of the catalytic process. At present, no studies have been published that detail the catalytic cycles involving this compound.

Spectroscopic and Kinetic Studies for Mechanistic Delineation

Experimental validation of proposed reaction mechanisms relies on spectroscopic and kinetic studies. Techniques such as in-situ NMR, IR spectroscopy, and reaction progress monitoring by chromatography could provide crucial data on the formation of intermediates and the rates of reaction steps. There are currently no published kinetic or spectroscopic studies aimed at delineating the reaction mechanisms of 2-Formylbenzofuran-3-ylboronic acid.

Analysis of Intermolecular Interactions and Activation Modes

The formyl and boronic acid groups are capable of engaging in a variety of intermolecular interactions, including hydrogen bonding and Lewis acid-base interactions. An analysis of these interactions is critical for understanding the compound's solid-state structure, its behavior in solution, and its mode of activation in catalytic reactions. For instance, the boronic acid can be activated by a base, and the formyl group can coordinate to a metal center. A detailed analysis of these interactions for 2-Formylbenzofuran-3-ylboronic acid is not yet available in the scientific literature.

Applications in Advanced Organic Synthesis and Materials Science

2-Formylbenzofuran-3-ylboronic Acid as a Key Building Block for Complex Molecules

2-Formylbenzofuran-3-ylboronic acid serves as a pivotal building block for the synthesis of complex molecules, leveraging the distinct reactivity of its two functional groups. The boronic acid at the C3 position is an excellent participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful and widely used method for forming carbon-carbon bonds. libretexts.orgrsc.org This enables the facile introduction of a vast array of aryl and heteroaryl substituents, creating diverse molecular scaffolds. The reaction is known for its high functional group tolerance and generally mild conditions. rsc.org

Concurrently, the formyl group at the C2 position acts as a versatile handle for a multitude of subsequent transformations. It can readily undergo reactions such as Wittig olefination, reductive amination, and condensation reactions like the Knoevenagel or Claisen-Schmidt condensations. For instance, a Claisen-Schmidt condensation between a formyl-bearing compound and an acetophenone (B1666503) can yield chalcone (B49325) derivatives, which are precursors to various heterocyclic systems and biologically active molecules. ekb.eg

A synthetic strategy might involve an initial Suzuki-Miyaura coupling to install a desired group at the 3-position, followed by elaboration of the formyl group to build out another segment of the molecule. This sequential functionalization provides chemists with a high degree of control for assembling intricate structures. While direct examples for this specific compound are not prevalent in the cited literature, the synthesis of the natural product Puerariafuran, a 3-formylbenzofuran derivative, highlights the utility of the formylbenzofuran scaffold in the construction of complex natural products. nih.gov

Table 1: Potential Suzuki-Miyaura Coupling Partners for 2-Formylbenzofuran-3-ylboronic Acid (This table is illustrative, based on common Suzuki-Miyaura coupling partners)

| Coupling Partner (Aryl Halide/Triflate) | Potential Product Substructure |

| Iodobenzene | 3-Phenyl-2-formylbenzofuran |

| 4-Bromopyridine | 3-(Pyridin-4-yl)-2-formylbenzofuran |

| 2-Iodothiophene | 3-(Thiophen-2-yl)-2-formylbenzofuran |

| 1-Bromo-4-methoxybenzene | 3-(4-Methoxyphenyl)-2-formylbenzofuran |

Integration into Multi-Component and Cascade Reaction Sequences

The orthogonal reactivity of the aldehyde and boronic acid functionalities makes 2-formylbenzofuran-3-ylboronic acid an ideal candidate for multi-component reactions (MCRs) and cascade sequences, which enhance synthetic efficiency by combining multiple bond-forming events in a single pot. amazonaws.com

MCRs such as the Passerini and Ugi reactions are powerful tools in medicinal and combinatorial chemistry for rapidly generating molecular diversity. wikipedia.org A Passerini-type reaction, for example, typically involves an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. organic-chemistry.org Recent advancements have demonstrated that boronic acids can act as nucleophilic partners in Passerini-type three-component coupling reactions with aldehydes and isocyanides to furnish α-hydroxyketones. researchgate.netnih.govnih.gov By analogy, 2-formylbenzofuran-3-ylboronic acid could potentially undergo an intramolecular or intermolecular Passerini-type reaction, where the formyl group reacts with an isocyanide and the boronic acid acts as the nucleophile, leading to complex, functionalized benzofuran (B130515) structures in a highly convergent manner.

Cascade reactions can also be initiated by one of the functional groups. For instance, a reaction at the formyl group could create an intermediate that subsequently undergoes a cyclization or coupling reaction involving the boronic acid. The synthesis of benzofuran-linked Covalent Organic Frameworks (COFs) has been reported to proceed through irreversible cascade reactions, demonstrating the potential for such sequences. rsc.orgrsc.org

Table 2: Plausible Passerini-Type Reaction with 2-Formylbenzofuran-3-ylboronic Acid (This table is a hypothetical representation based on known Passerini-type reactions involving boronic acids)

| Reactant 1 | Reactant 2 | Reactant 3 | Potential Product Class |

| 2-Formylbenzofuran-3-ylboronic acid | Isocyanide (e.g., tert-Butyl isocyanide) | Carboxylic Acid (e.g., Acetic Acid) | α-Acyloxy amide derivative of benzofuran |

Contribution to the Construction of Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas, making them promising for applications in gas storage, catalysis, and sensing. The synthesis of COFs relies on the use of rigid molecular building blocks that can be stitched together via strong covalent bonds. rsc.orgrsc.org

Boronic acids are foundational building blocks in COF chemistry, often undergoing self-condensation to form boroxine (B1236090) linkages or condensation with diols to form boronate esters. sci-hub.se While 2-formylbenzofuran-3-ylboronic acid itself could be a monomer for COF synthesis, its true potential may lie in its use for post-synthetic modification (PSM). rsc.orgresearchgate.net PSM is a powerful strategy to introduce specific functionalities into a pre-formed COF. rsc.orgresearchgate.netsemanticscholar.org

In this context, a COF could be constructed using monomers containing reactive groups that are complementary to the formyl group. For example, a COF built with amine-containing linkers could be post-synthetically modified by reaction with 2-formylbenzofuran-3-ylboronic acid. The formyl group would react with the amines on the COF to form imine linkages, thereby decorating the pores of the framework with benzofuran-3-ylboronic acid moieties. These appended boronic acid groups could then serve as catalytic sites, recognition sites for sensing applications, or points for further functionalization. The synthesis of stable benzofuran-linked COFs through irreversible cascade reactions has been demonstrated, underscoring the suitability of the benzofuran core for creating robust framework materials. rsc.orgrsc.org

Strategies for Late-Stage Functionalization in Medicinal Chemistry Scaffolds

Late-stage functionalization (LSF) is a critical strategy in medicinal chemistry for optimizing lead compounds. It involves introducing structural modifications at a late point in a synthetic sequence, which allows for the rapid generation of analogs for structure-activity relationship (SAR) studies. wikipedia.org Boronic acids and their derivatives are exceptionally useful for LSF due to their versatile reactivity in cross-coupling reactions. nih.gov

2-Formylbenzofuran-3-ylboronic acid is a valuable synthon for LSF strategies. A core scaffold of a potential drug molecule could be synthesized with a halogen or triflate at the 3-position of a benzofuran ring. In a late step, a Suzuki-Miyaura reaction with a suitable diboron (B99234) reagent could install the boronic acid functionality. This boronic acid then serves as a versatile handle for coupling with a wide library of aryl or heteroaryl halides, allowing for extensive exploration of the chemical space around that position.

Furthermore, the formyl group offers an additional point for diversification. A notable example from the literature, though using a closely related analog, is the synthesis of chalcone-boronic acid compounds via the condensation of 5-formyl-2-methoxyboronic acid with various acetophenones. mdpi.com This demonstrates how the formyl group can be used in a late-stage condensation reaction to append new, complex functionalities to a boronic acid-containing scaffold. This dual reactivity makes 2-formylbenzofuran-3-ylboronic acid a powerful tool for generating libraries of complex molecules for biological screening.

Q & A

Basic: What are the established synthetic routes for preparing 2-formylbenzofuran-3-ylboronic acid, and how can reaction conditions be optimized?

The synthesis of 2-formylbenzofuran derivatives typically involves multi-step reactions. A common approach includes O-alkylation of substituted 2-hydroxybenzaldehyde with methyl α-bromophenylacetate in dimethylformamide (DMF) using potassium carbonate as a base, yielding intermediates like methyl 2-(2-formylphenoxy)-2-phenylacetates . Subsequent boronation via Miyaura borylation (using Pd catalysts and bis(pinacolato)diboron) or direct substitution with boronic acid precursors can introduce the boronic acid moiety. Optimization involves controlling temperature (e.g., 60–80°C for Miyaura reactions), solvent polarity (THF or dioxane), and catalyst loading (e.g., 5 mol% Pd(dppf)Cl₂). Purity is enhanced via recrystallization or chromatography .

Basic: How is 2-formylbenzofuran-3-ylboronic acid structurally characterized, and what analytical techniques are critical?

Key techniques include:

- X-ray crystallography : Resolves boronic acid tautomerism (sp² vs. sp³ hybridization) and confirms the formyl group’s position .

- FT-IR spectroscopy : Identifies B–O (∼1340 cm⁻¹) and C=O (∼1680 cm⁻¹) stretches.

- NMR (¹H, ¹³C, ¹¹B) : ¹¹B NMR distinguishes free boronic acid (δ ~30 ppm) from cyclic anhydrides (δ ~18 ppm). ¹H NMR detects formyl protons at δ ~9.8–10.2 ppm .

- Mass spectrometry (HRMS) : Validates molecular ion peaks and isotopic patterns for boron-containing species .

Basic: What safety protocols are recommended for handling 2-formylbenzofuran-3-ylboronic acid in laboratory settings?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation.

- Toxicity mitigation : Limited toxicity data exist, but assume acute toxicity. Avoid skin contact; wash immediately with soap/water. For spills, use absorbent materials (vermiculite) and neutralize with dilute NaOH .

Advanced: How does the electron-withdrawing formyl group influence the acidity and tautomeric equilibria of 2-formylbenzofuran-3-ylboronic acid?

The formyl group increases acidity by stabilizing the deprotonated boronate via resonance (pKa ~7–8 vs. ~8.5 for unsubstituted analogs). Tautomerism between the boronic acid (open form) and benzoxaborole (cyclic form) is pH-dependent. In aqueous solutions (pH > 7), the cyclic form dominates, confirmed by ¹¹B NMR and X-ray analysis. Computational studies (DFT/B3LYP) show the cyclic form is ~10–15 kJ/mol more stable due to intramolecular hydrogen bonding .

Advanced: What molecular docking strategies elucidate the antimicrobial mechanism of 2-formylbenzofuran-3-ylboronic acid?

Docking studies (e.g., AutoDock Vina) target microbial enzymes like leucyl-tRNA synthetase (LeuRS). For Candida albicans, the cyclic benzoxaborole isomer binds LeuRS’s ATP pocket (binding energy ≤ −8.5 kcal/mol), mimicking AN2690 (Tavaborole). For E. coli, the open form shows higher affinity (Ki ~2 µM vs. ~10 µM for cyclic), suggesting species-specific mechanisms. MD simulations (100 ns) validate binding stability via RMSD/RMSF analysis .

Advanced: How can Suzuki-Miyaura cross-coupling reactions involving 2-formylbenzofuran-3-ylboronic acid be optimized for diverse aryl halides?

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dtbpf) for electron-deficient aryl halides; SPhos/Pd(OAc)₂ for sterically hindered substrates.

- Base : Cs₂CO₃ (for polar aprotic solvents) or K₃PO₄ (in dioxane/water mixtures).

- Temperature : 80–100°C for aryl chlorides; 60°C for bromides.

- Additives : TBAB (tetrabutylammonium bromide) enhances solubility in biphasic systems. Monitor reaction progress via TLC (Rf shift) .

Advanced: What computational methods (e.g., DFT) predict the reactivity and spectroscopic properties of 2-formylbenzofuran-3-ylboronic acid?

- Geometry optimization : B3LYP/6-311++G(d,p) basis set calculates bond lengths/angles, validating X-ray data.

- Vibrational analysis : Assigns IR bands via potential energy distribution (PED) using VEDA software.

- NMR chemical shifts : GIAO method predicts ¹H/¹³C shifts (MAE ≤ 0.3 ppm vs. experimental).

- Frontier molecular orbitals (HOMO/LUMO) : Predict charge transfer interactions (ΔE ~4–5 eV) and electrophilic attack sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.